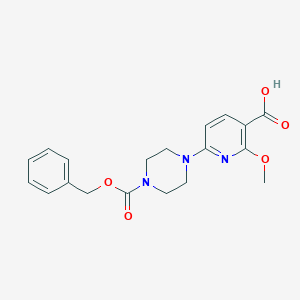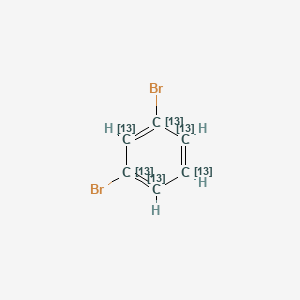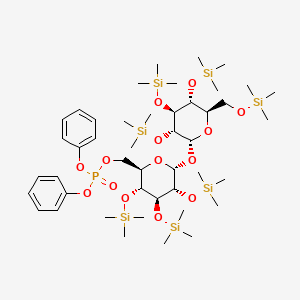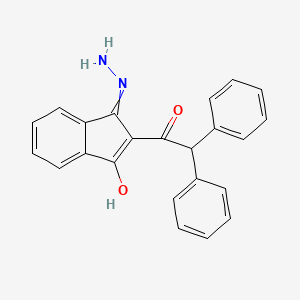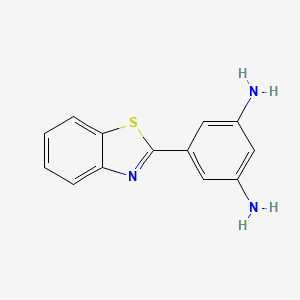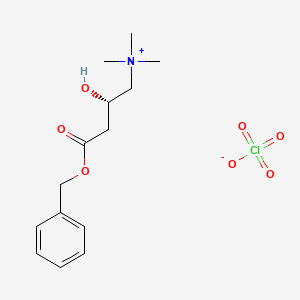
D-(+)-Carnitine Benzyl Ester Perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-(+)-Carnitine Benzyl Ester Perchlorate: is a chemical compound that belongs to the class of esters. It is derived from D-(+)-Carnitine, an essential nutrient involved in the transport of fatty acids into mitochondria for energy production. The benzyl ester form enhances its stability and solubility, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-Carnitine Benzyl Ester Perchlorate typically involves the esterification of D-(+)-Carnitine with benzyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction can be represented as:
D-(+)-Carnitine+Benzyl AlcoholAcid CatalystD-(+)-Carnitine Benzyl Ester+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of perchloric acid as a catalyst can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: D-(+)-Carnitine Benzyl Ester Perchlorate can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of D-(+)-Carnitine and benzyl alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: D-(+)-Carnitine and benzyl alcohol.
Reduction: D-(+)-Carnitine alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: D-(+)-Carnitine Benzyl Ester Perchlorate is used as a reagent in organic synthesis, particularly in the preparation of carnitine derivatives and analogs.
Biology: In biological research, it is used to study the role of carnitine in cellular metabolism and energy production. It serves as a model compound to investigate the transport and utilization of fatty acids in cells.
Medicine: The compound is explored for its potential therapeutic applications in treating metabolic disorders and enhancing mitochondrial function. Its stability and solubility make it a suitable candidate for drug formulation.
Industry: In the industrial sector, this compound is used in the production of dietary supplements and functional foods aimed at improving energy metabolism and overall health.
Mechanism of Action
D-(+)-Carnitine Benzyl Ester Perchlorate exerts its effects by facilitating the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The benzyl ester form enhances its bioavailability and stability, allowing for more efficient delivery and utilization in biological systems. The molecular targets include carnitine transporters and enzymes involved in fatty acid metabolism.
Comparison with Similar Compounds
L-Carnitine: A naturally occurring form of carnitine with similar functions in fatty acid transport.
Acetyl-L-Carnitine: An acetylated form of carnitine with enhanced neuroprotective properties.
Propionyl-L-Carnitine: A derivative of carnitine with potential benefits in cardiovascular health.
Uniqueness: D-(+)-Carnitine Benzyl Ester Perchlorate stands out due to its enhanced stability and solubility compared to other carnitine derivatives. The benzyl ester group provides additional functional versatility, making it suitable for a wider range of applications in research and industry.
Properties
Molecular Formula |
C14H22ClNO7 |
|---|---|
Molecular Weight |
351.78 g/mol |
IUPAC Name |
[(2S)-2-hydroxy-4-oxo-4-phenylmethoxybutyl]-trimethylazanium;perchlorate |
InChI |
InChI=1S/C14H22NO3.ClHO4/c1-15(2,3)10-13(16)9-14(17)18-11-12-7-5-4-6-8-12;2-1(3,4)5/h4-8,13,16H,9-11H2,1-3H3;(H,2,3,4,5)/q+1;/p-1/t13-;/m0./s1 |
InChI Key |
ANQHNMIWXWZRQQ-ZOWNYOTGSA-M |
Isomeric SMILES |
C[N+](C)(C)C[C@H](CC(=O)OCC1=CC=CC=C1)O.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)OCC1=CC=CC=C1)O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(2,4-Dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B13438155.png)
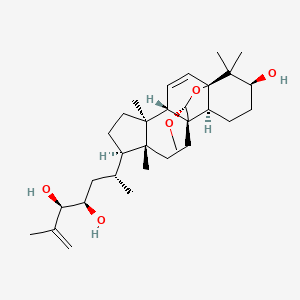
![2-[4-[2-(1,1-dioxo-3,6-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine](/img/structure/B13438166.png)
![N-[1-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13438172.png)
![[2-[(8S,9R,10S,11S,13S,14S)-9-bromo-11-formyloxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13438177.png)
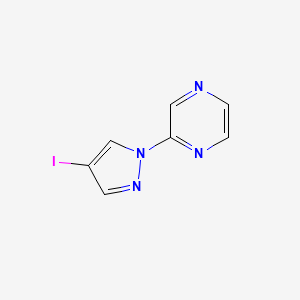
![(3S)-2,3-Dihydro-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B13438179.png)
